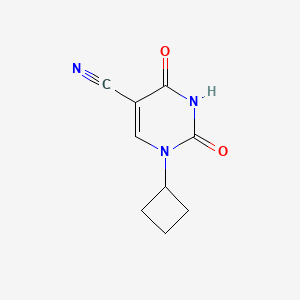
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
Vue d'ensemble
Description
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, also known as CDP-5-CN, is a cyclic organic compound that has been studied for its potential applications in organic synthesis and medicinal chemistry. CDP-5-CN is a derivative of pyrimidine, and its synthesis involves the reaction of 1-cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine (CDP) with cyanogen bromide (CNBr). CDP-5-CN has been used to synthesize a variety of compounds, and its mechanism of action has been studied in detail. In addition, its biochemical and physiological effects have been studied, and it has been found to have a variety of potential applications in laboratory experiments.
Mécanisme D'action
The mechanism of action of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been studied in detail. The reaction of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile with cyanogen bromide (CNBr) involves a nucleophilic substitution reaction, in which the nitrogen atom of the 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile molecule is attacked by the bromide ion of the CNBr molecule. The reaction is facilitated by the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as a Lewis acid or a Brønsted acid. The reaction proceeds via a cycloaddition reaction, in which the nitrogen atom of the 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile molecule is attacked by the bromide ion of the CNBr molecule. The reaction then proceeds via a series of nucleophilic substitutions and eliminations, resulting in the formation of the desired product.
Biochemical and Physiological Effects
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been found to have a variety of biochemical and physiological effects. It has been found to have anti-inflammatory, analgesic, and antineoplastic activity. In addition, it has been found to inhibit the growth of bacteria and fungi, and to inhibit the activity of enzymes involved in the metabolism of drugs. Furthermore, it has been found to have an inhibitory effect on the growth of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in laboratory experiments has several advantages. It is a relatively inexpensive reagent, and it is readily available. In addition, the reaction is relatively simple and can be carried out in a short period of time. However, the use of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in laboratory experiments has several limitations. The reaction is sensitive to temperature and pH, and it is difficult to control the reaction conditions. In addition, the reaction produces a large amount of waste, which must be disposed of properly.
Orientations Futures
There are a number of potential future directions for the use of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile in laboratory experiments. It could be used to synthesize a variety of compounds, such as drugs, dyes, and agrichemicals. In addition, it could be used to synthesize a variety of heterocyclic compounds, such as pyrimidines, quinolines, and pyrazines. Furthermore, it could be used to synthesize a variety of polycyclic aromatic compounds, such as naphthalenes and anthracenes. Finally, it could be used to study the biochemical and physiological effects of 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, as well as its mechanism of action.
Applications De Recherche Scientifique
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has been studied for its potential applications in organic synthesis and medicinal chemistry. It has been used to synthesize a variety of compounds, including drugs, dyes, and agrichemicals. In addition, it has been used to synthesize a variety of heterocyclic compounds, such as pyrimidines, quinolines, and pyrazines. 1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile has also been used to synthesize a variety of polycyclic aromatic compounds, such as naphthalenes and anthracenes.
Propriétés
IUPAC Name |
1-cyclobutyl-2,4-dioxopyrimidine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c10-4-6-5-12(7-2-1-3-7)9(14)11-8(6)13/h5,7H,1-3H2,(H,11,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYJWCRXRLQUGOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2C=C(C(=O)NC2=O)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclobutyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-(2-Ethylbutanoyl)piperidin-4-yl]acetic acid](/img/structure/B1469983.png)
![1-{[(butan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1469985.png)
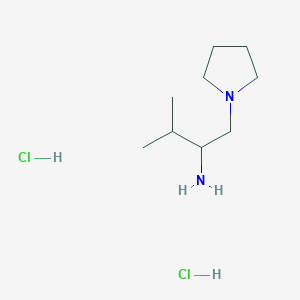
![6-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)pyrimidin-4-amine](/img/structure/B1469988.png)
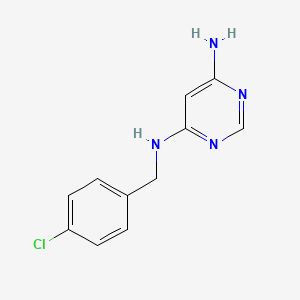
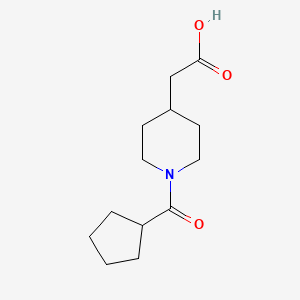
![1-[(2-chlorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469995.png)
![1-[(4-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1469996.png)


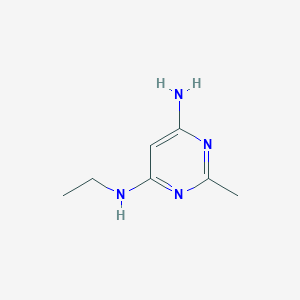


![2-[1-(Thiophene-3-carbonyl)piperidin-4-yl]acetic acid](/img/structure/B1470004.png)